AChE-IN-60: Quantified Multi-Target Inhibition Profile (AChE, BChE, MAO-A, MAO-B)
AChE-IN-60 is a multi-target directed ligand (MTDL) with experimentally determined inhibitory potency against four key enzymes implicated in Alzheimer's disease pathology. It inhibits AChE with an IC50 of 0.027 ± 0.008 μM, BChE with an IC50 of 0.043 ± 0.004 μM, MAO-A with an IC50 of 0.353 ± 0.01 μM, and MAO-B with an IC50 of 0.716 ± 0.02 μM [1]. This profile differentiates it from standard-of-care drugs like donepezil, which is a potent and selective AChE inhibitor (IC50 ~0.006 μM for AChE) but lacks clinically relevant BChE and MAO inhibitory activity [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | AChE: 0.027 μM; BChE: 0.043 μM; MAO-A: 0.353 μM; MAO-B: 0.716 μM |
| Comparator Or Baseline | Donepezil (AChE-selective): AChE IC50 ≈ 0.006 μM; BChE, MAO-A, MAO-B IC50 >> 10 μM (inactive) [2]. |
| Quantified Difference | AChE-IN-60 is 4.5-fold less potent at AChE than donepezil but uniquely provides nanomolar inhibition of BChE and sub-micromolar inhibition of MAO-A and MAO-B, which donepezil does not inhibit. |
| Conditions | In vitro enzyme inhibition assays using human recombinant enzymes or purified enzymes; specific assay conditions and reference drug IC50s from the primary article [1] and literature [2]. |
Why This Matters
This unique, quantifiable multi-target profile defines a specific chemical tool for investigating polypharmacology in neurodegeneration, a capability not provided by AChE-selective compounds.
- [1] Nguyen Dinh Thanh, Do Son Hai, Vu Ngoc Toan, Hoang Thi Kim Van, Nguyen Thi Kim Giang, Nguyen Minh Tri. Sulfonyl thioureas with a benzo[d]thiazole ring as dual acetylcholinesterase/butyrylcholinesterase and human monoamine oxidase A and B inhibitors: An in vitro and in silico study. Archiv der Pharmazie. 2024;357(5):e2300557. doi:10.1002/ardp.202300557 View Source
- [2] R. Cacabelos. Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Expert Opinion on Drug Discovery. 2022; 17(3):309. doi:10.1080/17460441.2022.2033724. View Source
